Superior Antidopaminergic Potency Compared to Clozapine
In a systematic structure-activity study of 4-substituted 1-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazines, cloflumide (amide X, methanesulfonate salt) demonstrated significantly higher antidopaminergic activity than clozapine—the benchmark atypical antipsychotic—in standardized in vivo antidopaminergic assays [1]. The parent compound class is described as 'highly potent antidopaminergic, non-cataleptic neuroleptics' in the corresponding patent filing [2].
| Evidence Dimension | Antidopaminergic activity (in vivo) |
|---|---|
| Target Compound Data | Significantly higher than clozapine (qualitative; quantitative data not disclosed in abstract) |
| Comparator Or Baseline | Clozapine (standard atypical antipsychotic) |
| Quantified Difference | Qualitatively superior; magnitude not numerically specified in available source |
| Conditions | In vivo antidopaminergic assays; acute toxicity and catalepsy assessments in rodents (details in full paper Collect Czech Chem Commun 1986;51:2598) |
Why This Matters
For researchers requiring a noncataleptic D2 antagonist with potency exceeding that of clozapine, cloflumide offers a structurally distinct tool compound unavailable from generic antipsychotic libraries.
- [1] Protiva M, Jilek J, Cervena I, et al. Noncataleptic neuroleptic agents: 4-Substituted 1-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazines and related compounds. Collect Czech Chem Commun. 1986;51(11):2598-2616. View Source
- [2] Pomykáček J, Dlabač A, Protiva M, et al. N-Substituted 2-chloro-7-fluoro-10-piperazino-10,11-dihydrodibenzo(b,f)thiepine, acid addition salts and preparation therefor. Japanese Patent JPS61204181A. Published September 10, 1986. View Source
